molecular formula C17H21NO6S3 B2593320 (Z)-2-(5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid CAS No. 881799-57-1

(Z)-2-(5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid

Cat. No. B2593320
CAS RN: 881799-57-1
M. Wt: 431.54
InChI Key: FCNHYUDPSQTJLJ-PTNGSMBKSA-N
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Description

(Z)-2-(5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid is a useful research compound. Its molecular formula is C17H21NO6S3 and its molecular weight is 431.54. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(4-butoxy-3-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)ethanesulfonic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activity

Rhodanine-3-acetic acid derivatives, closely related to the specified compound, have been explored for their antimicrobial properties against a range of bacteria, mycobacteria, and fungi. Certain derivatives show promising activity against Mycobacterium tuberculosis and non-tuberculous mycobacteria, as well as Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) (Krátký, Vinšová, & Stolaříková, 2017). Similarly, compounds synthesized from 2-thioxothiazolidin-4-one exhibit good to moderate antimicrobial activity against various bacterial strains (PansareDattatraya & Devan, 2015).

Aldose Reductase Inhibition

A study on (Z)2‐(5‐(4‐methoxybenzylidene)‐2, 4‐dioxothiazolidin‐3‐yl) acetic acid revealed its potential as an aldose reductase inhibitor, which could be a novel therapeutic target for inflammatory pathology. This particular derivative protects the liver against injury and fibrogenesis caused by CCl4 in rats, highlighting its therapeutic potential beyond antimicrobial activities (Wang et al., 2012).

Supramolecular Structures

Research on related compounds has provided insights into their supramolecular structures, demonstrating hydrogen-bonded dimers, chains of rings, and sheets. These findings contribute to a deeper understanding of their chemical behavior and potential for further pharmaceutical development (Delgado et al., 2005).

Photodynamic Therapy Applications

Novel benzenesulfonamide derivative groups containing Schiff base, which share structural similarities, show high singlet oxygen quantum yield. These properties are crucial for Type II photosensitizers in treating cancer through photodynamic therapy, indicating the compound's potential in medical applications beyond antimicrobial effects (Pişkin, Canpolat, & Öztürk, 2020).

Molecular Docking and SERS Studies

Molecular docking and Surface Enhanced Raman Scattering (SERS) studies on thioxothiazolidine derivatives have shed light on their interaction with biological receptors and their potential pharmaceutical applications. These studies are pivotal for understanding the molecular basis of their activity and designing new drugs (Mary et al., 2021).

properties

IUPAC Name

2-[(5Z)-5-[(4-butoxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO6S3/c1-3-4-8-24-13-6-5-12(10-14(13)23-2)11-15-16(19)18(17(25)26-15)7-9-27(20,21)22/h5-6,10-11H,3-4,7-9H2,1-2H3,(H,20,21,22)/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCNHYUDPSQTJLJ-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=C(C=C(C=C1)C=C2C(=O)N(C(=S)S2)CCS(=O)(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCOC1=C(C=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCS(=O)(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO6S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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